molecular formula C31H60O15 B11936278 CHO-PEG12-Boc

CHO-PEG12-Boc

Cat. No.: B11936278
M. Wt: 672.8 g/mol
InChI Key: XGKOPOGUYWQXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHO-PEG12-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHO-PEG12-Boc involves the conjugation of a PEG chain with a Boc-protected amine group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

CHO-PEG12-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are PEGylated compounds and PROTAC molecules, which have applications in targeted protein degradation .

Scientific Research Applications

CHO-PEG12-Boc has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Facilitates the study of protein functions by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

CHO-PEG12-Boc acts as a linker in PROTAC molecules. The mechanism involves:

Properties

Molecular Formula

C31H60O15

Molecular Weight

672.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H60O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h5H,4,6-29H2,1-3H3

InChI Key

XGKOPOGUYWQXBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O

Origin of Product

United States

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